molecular formula C16H12Cl2N4OS B3884416 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B3884416
M. Wt: 379.3 g/mol
InChI Key: WTOGQOFALURYAC-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide is a synthetic benzimidazole derivative of significant interest in medicinal chemistry research due to its hybrid molecular structure, which combines a benzimidazole core, a sulfanylacetohydrazide linker, and a 2,3-dichlorophenyl moiety. This specific architecture is designed to potentially confer dual biological activities, targeting parasitic infections while also addressing associated oxidative stress. Research on closely related structural analogs has demonstrated that this class of compounds exhibits potent anthelmintic efficacy. Specific benzimidazolyl-2-hydrazones have been shown to achieve 100% lethality against parasitic larvae such as Trichinella spiralis in vitro, surpassing the activity of clinically used drugs like albendazole and ivermectin . The presence of the hydrazone moiety is a key feature linked to this biological activity. Furthermore, the structural profile of this compound suggests potential antioxidant properties. Similar compounds with dihydroxy substitutions have proven to be effective radical scavengers against stable free radicals like DPPH and ABTS, and can mitigate iron-induced oxidative damage in biological models . This dual functionality makes this compound a promising candidate for investigative studies aimed at developing novel therapeutic agents that not only target pathogens but also modulate the oxidative stress often associated with infectious diseases . Its primary research value lies in the exploration of new anti-parasitic strategies and the study of interconnected biological pathways.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4OS/c17-11-5-3-4-10(15(11)18)8-19-22-14(23)9-24-16-20-12-6-1-2-7-13(12)21-16/h1-8H,9H2,(H,20,21)(H,22,23)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOGQOFALURYAC-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-mercaptobenzimidazole, which is then reacted with chloroacetic acid to form 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid. This intermediate is further reacted with hydrazine hydrate to yield 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide. Finally, the hydrazide is condensed with 2,3-dichlorobenzaldehyde under reflux conditions to obtain the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide is not fully understood, but it is believed to involve multiple molecular targets and pathways. In biological systems, the compound may interact with enzymes and proteins, disrupting their normal function. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species may contribute to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Based Hydrazones

  • 4-Fluorophenyl Analog (2-(1H-benzimidazol-2-ylsulfanyl)-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide):

    • Structural Difference : Substitution of 2,3-dichlorophenyl with 4-fluorophenyl.
    • Bioactivity : Exhibits antimicrobial activity against E. coli (MIC = 13.3 μM) and K. pneumoniae (MIC = 26.6 μM) .
    • Synthesis : Similar methodology but uses 4-fluorobenzaldehyde.
  • 3-Hydroxyphenyl Analog (2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide): Structural Difference: Incorporates a 3-hydroxyphenyl group and an ethyl-substituted benzimidazole.

Benzothiazole-Based Hydrazones

  • 2,3-Dichlorophenyl-Benzothiazole Analog (2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(2,3-dichlorobenzylidene)acetohydrazide):

    • Structural Difference : Replaces benzimidazole with benzothiazole.
    • Impact : Benzothiazole’s electron-withdrawing nature may alter electronic properties and binding affinity compared to benzimidazole .
  • 3-Methylphenyl-Benzothiazole Analog (2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[(E)-(3-methylphenyl)methylidene]acetohydrazide):

    • Structural Difference : Methyl substitution on the phenyl ring.
    • Properties : Increased steric bulk may reduce membrane permeability but improve selectivity .

Triazole and Indole Derivatives

  • 4-Ethyl-5-Phenyl-Triazole Analog (N′-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide):

    • Structural Difference : Incorporates a triazole ring instead of benzimidazole.
    • Bioactivity : Triazole’s nitrogen-rich structure may enhance interactions with metal ions or enzymes .
  • Indole-Based Hydrazone (N′-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide):

    • Structural Difference : Indole replaces benzimidazole; methoxy and hydroxyl groups present.
    • Properties : Indole’s aromaticity and hydrogen-bonding groups could improve CNS penetration .

Data Tables

Table 2: Spectroscopic Confirmation Methods

Compound Name 1H/13C NMR FT-IR X-ray Crystallography Reference
Target Compound Yes Yes Not reported
4-Fluorophenyl Analog Yes Yes No
Indole-Based Hydrazone Yes Yes No
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) Yes Yes Yes

Research Findings and Mechanistic Insights

  • Antimicrobial Activity : The 4-fluorophenyl analog’s activity against E. coli and K. pneumoniae suggests that halogenated hydrazones disrupt bacterial membrane integrity or enzyme function .
  • Structural Flexibility : Benzimidazole derivatives generally exhibit better metabolic stability than indole or triazole analogs due to rigid aromatic systems .

Biological Activity

The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The synthesis and characterization of this compound have been explored in various studies, revealing its promising applications as an anticancer agent and its effects on different biological targets.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H13Cl2N5S
  • Molecular Weight : 358.26 g/mol

This compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. The presence of the dichlorophenyl group enhances its biological activity by potentially improving binding affinity to target proteins.

Synthesis

The synthesis of this compound typically involves the reaction between appropriate hydrazine derivatives and substituted benzaldehydes. The reaction conditions often include solvents such as ethanol or dimethyl sulfoxide (DMSO) under reflux conditions to facilitate the formation of the hydrazone linkage.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-712.5
HeLa9.8
HepG215.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the sub-G1 phase, as evidenced by flow cytometry analyses. The compound's ability to inhibit cell proliferation suggests that it may interfere with critical signaling pathways involved in cancer progression.

The proposed mechanism through which this compound exerts its anticancer effects includes:

  • Inhibition of Topoisomerase : Similar benzimidazole derivatives have been shown to inhibit topoisomerase enzymes, leading to DNA damage in cancer cells.
  • Modulation of Apoptotic Pathways : The compound may activate pro-apoptotic factors while inhibiting anti-apoptotic proteins.
  • Cell Cycle Arrest : Evidence suggests that treatment with this compound leads to cell cycle arrest, preventing cancer cells from proliferating.

Case Studies

A notable case study involved the evaluation of this compound against a panel of cancer cell lines, where it was compared to established chemotherapeutics like doxorubicin and sorafenib. The results indicated that the compound exhibited comparable or superior efficacy in certain cases, particularly against HeLa cells.

Study Highlights:

  • Study Design : Comparative analysis with standard anticancer drugs.
  • Findings : Enhanced cytotoxicity in resistant cancer cell lines.
  • : Potential for development as a novel anticancer agent.

Q & A

Basic Question: What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?

Methodological Answer:
The synthesis requires careful control of reaction conditions, including:

  • Solvent selection : Ethanol or methanol under reflux (60–80°C) to enhance solubility and reaction efficiency .
  • Catalysts : Small amounts of acetic acid (1–2%) to accelerate hydrazone formation .
  • Reaction time : Typically 4–6 hours under reflux, monitored via TLC (chloroform:methanol, 7:3) to confirm completion .
  • Purification : Recrystallization in methanol or ethanol improves purity, while column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts .

Basic Question: Which spectroscopic and analytical techniques are essential for structural validation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR confirms the hydrazone (C=N, δ 8.2–8.5 ppm) and benzimidazole (δ 7.3–7.8 ppm) moieties .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
  • IR Spectroscopy : Stretching bands for N-H (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and stability under stress conditions (pH 2–9) .

Advanced Question: How can researchers design experiments to evaluate structure-activity relationships (SAR) for antimicrobial activity?

Methodological Answer:

  • Substituent Variation :
    • Replace the 2,3-dichlorophenyl group with fluorophenyl or methoxyphenyl analogs to test electronic effects on bacterial membrane disruption .
    • Modify the benzimidazole core (e.g., ethyl vs. benzyl substitutions) to alter lipophilicity and target binding .
  • Biological Assays :
    • MIC Testing : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
    • Time-kill Studies : Compare bactericidal kinetics with standard drugs (e.g., ciprofloxacin) .
  • Computational Modeling : Docking simulations (AutoDock Vina) with E. coli DNA gyrase (PDB: 1KZN) to predict binding affinities .

Advanced Question: What crystallographic and thermodynamic analyses are recommended to resolve structural ambiguities?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Grow crystals via slow evaporation (ethanol/water, 1:1) at 4°C .
    • Analyze bond lengths (C-N, ~1.28 Å) and dihedral angles to confirm the E-configuration of the hydrazone .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) and hygroscopicity .
  • DSC : Identify phase transitions (e.g., melting points) and polymorphic forms .

Advanced Question: How should in vivo toxicity and efficacy studies be structured to assess therapeutic potential?

Methodological Answer:

  • Animal Models :
    • Acute Toxicity : OECD Guideline 423 in rodents (dose range: 50–2000 mg/kg) to determine LD50 .
    • Organ-Specific Efficacy : Cisplatin-induced nephrotoxicity models (rat) to evaluate chemoprotective effects via biomarkers (serum creatinine, BUN) .
  • Pharmacokinetics :
    • Plasma Half-life : LC-MS/MS quantification after IV/oral administration .
    • Tissue Distribution : HPLC analysis of liver, kidney, and brain homogenates .

Advanced Question: What strategies mitigate discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardize Assay Conditions :
    • Use consistent cell lines (e.g., ATCC-certified HepG2 for cytotoxicity) .
    • Control solvent effects (DMSO ≤0.1% v/v) .
  • Validate Targets :
    • Enzyme Inhibition Assays : Direct measurement of IC50 against purified targets (e.g., topoisomerase II) .
    • Knockdown Studies : siRNA silencing of suspected targets (e.g., Bcl-2 in apoptosis assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.